Cas no 89853-76-9 (4-pyridazinealanine)

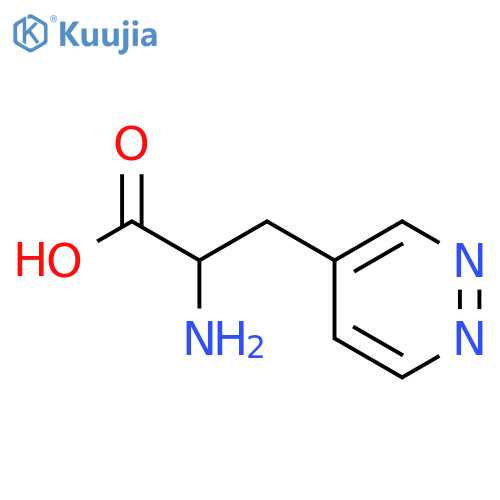

4-pyridazinealanine structure

商品名:4-pyridazinealanine

4-pyridazinealanine 化学的及び物理的性質

名前と識別子

-

- 4-pyridazinealanine

- AG-K-89984

- NSC88186

- 2-oxo-3-pyridazin-4-yl-propionic acid ethyl ester

- NCIOpen2_001184

- CTK5G8091

- 3-Pyridazinyl-(4)-brenztraubensaeure-ethylester

- 2-amino-3-pyridazin-4-yl-propionic acid

- ethyl 2-oxo-3-(pyridazin-4-yl)propanoate

- AC1L5ZTG

- 2-Amino-3-(pyridazin-4-yl)propanoic acid

- SCHEMBL5323946

- NCI60_041955

- UNII-B4SH5HC4XN

- NSC88416

- CHEMBL1990458

- B4SH5HC4XN

- EN300-391761

- DTXSID401315438

- 3-(4-pyridazinyl)alanine

- NSC-88416

- 89853-76-9

- 2-amino-3-pyridazin-4-ylpropanoic acid

-

- インチ: InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)

- InChIKey: IOIQFYKCCUDSQT-UHFFFAOYSA-N

- ほほえんだ: C1=CN=NC=C1CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 167.069

- どういたいしつりょう: 167.069

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.1Ų

- 疎水性パラメータ計算基準値(XlogP): -3.5

じっけんとくせい

- 密度みつど: 1.349

- ふってん: 414.5°C at 760 mmHg

- フラッシュポイント: 204.5°C

- 屈折率: 1.587

4-pyridazinealanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-391761-0.5g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 0.5g |

$2783.0 | 2023-05-26 | ||

| Enamine | EN300-391761-10.0g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 10g |

$12465.0 | 2023-05-26 | ||

| Enamine | EN300-391761-0.05g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 0.05g |

$2435.0 | 2023-05-26 | ||

| Enamine | EN300-391761-2.5g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 2.5g |

$5683.0 | 2023-05-26 | ||

| Enamine | EN300-391761-5.0g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 5g |

$8406.0 | 2023-05-26 | ||

| Enamine | EN300-391761-1.0g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 1g |

$2900.0 | 2023-05-26 | ||

| Enamine | EN300-391761-0.1g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 0.1g |

$2551.0 | 2023-05-26 | ||

| Enamine | EN300-391761-0.25g |

2-amino-3-(pyridazin-4-yl)propanoic acid |

89853-76-9 | 0.25g |

$2668.0 | 2023-05-26 |

4-pyridazinealanine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

89853-76-9 (4-pyridazinealanine) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 61389-26-2(Lignoceric Acid-d4)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬